Product packaging for 3,9-Dimethylbenz[a]anthracene(Cat. No.:CAS No. 316-51-8)

3,9-Dimethylbenz[a]anthracene

Cat. No.: B1618978
CAS No.: 316-51-8
M. Wt: 256.3 g/mol
InChI Key: DBPDWIZRMPUWRH-UHFFFAOYSA-N
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Description

3,9-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16 and a molecular weight of 256.3410 g/mol . Its CAS Registry Number is 316-51-8 . This compound is a derivative of benz[a]anthracene and is of significant interest in biochemical and carcinogenicity research. Studies on closely related dihydroxy metabolites, such as 3,9-dihydroxy-7,12-dimethylbenz[a]anthracene, have demonstrated estrogenic properties by competing with 17β-estradiol for binding to uterine cytosolic receptors, although with markedly lower activity . This makes this compound and its derivatives valuable tools for investigating hormone-dependent mechanisms and pathways. Researchers utilize this compound to explore the complex interactions between polycyclic aromatic hydrocarbons and biological systems. The standard enthalpy of formation of the solid compound (ΔfH°solid) is reported as 76.1 ± 2.8 kJ/mol . Its ionization energy has been determined to be 7.20 ± 0.03 eV . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16 B1618978 3,9-Dimethylbenz[a]anthracene CAS No. 316-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,9-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-3-5-15-12-20-17(11-18(15)10-13)7-6-16-9-14(2)4-8-19(16)20/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPDWIZRMPUWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC4=C(C=C(C=C4)C)C=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185486
Record name Benz(a)anthracene, 3,9-dimethyl-
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Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316-51-8
Record name 3,9-Dimethylbenz[a]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benz(a)anthracene, 3,9-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracene, 3,9-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 3,9 Dimethylbenz a Anthracene

3,9-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₆ and a molecular weight of 256.34 g/mol . smolecule.comnist.gov Its structure consists of a benz[a]anthracene backbone with methyl groups attached at the 3 and 9 positions. smolecule.com This compound typically appears as yellow to greenish-yellow crystals and exhibits fluorescence under ultraviolet light. smolecule.com

Interactive Table:

Property Value Source
Chemical Formula C₂₀H₁₆ smolecule.comnist.gov
Molecular Weight 256.34 g/mol smolecule.comnist.gov
Appearance Yellow to greenish-yellow crystals smolecule.com

Synthesis and Production of 3,9 Dimethylbenz a Anthracene

The synthesis of 3,9-Dimethylbenz[a]anthracene generally involves multi-step organic reactions starting from less complex aromatic precursors. A common synthetic route is the Friedel-Crafts alkylation of benz[a]anthracene. In this method, methyl groups are introduced onto the benz[a]anthracene skeleton using a methylating agent, such as methyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions, including temperature and the use of an inert atmosphere, are controlled to favor the desired dimethylated product.

Metabolic Pathways of 3,9 Dimethylbenz a Anthracene

The metabolism of benz[a]anthracene and its derivatives is a critical area of study, as metabolic activation is often a prerequisite for their carcinogenic activity. While specific metabolic pathways for 3,9-Dimethylbenz[a]anthracene are not as extensively documented as those for the more commonly studied 7,12-DMBA, general principles of PAH metabolism can be applied.

PAHs are typically metabolized by cytochrome P450 enzymes, which introduce oxygen into the aromatic ring system to form epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. asm.org Further oxidation of these dihydrodiols can lead to the formation of highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites that can bind to DNA and initiate cancer. asm.org

For methylated PAHs, metabolism can also occur at the methyl groups, leading to the formation of hydroxymethyl derivatives. asm.orgpnas.org In the case of 7,12-DMBA, metabolism occurs at both the aromatic ring and the methyl groups, producing a variety of metabolites including dihydrodiols, hydroxymethyl derivatives, and conjugates. pnas.orgasm.orgoup.com It is plausible that This compound undergoes similar metabolic transformations, although the specific regioselectivity and stereoselectivity of these reactions would be influenced by the positions of the methyl groups.

Role in Carcinogenesis Research

Historical Approaches to Benz[a]anthracene Core Synthesis

Historically, the synthesis of the benz[a]anthracene core, the fundamental structure of this compound, relied on well-established but often low-yielding reactions. One of the classical methods is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry. This approach typically involves the reaction of a naphthalene (B1677914) derivative with a phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by cyclization and reduction steps. While effective in constructing the tetracyclic framework, these early methods often suffered from a lack of regioselectivity, leading to mixtures of isomers that were challenging to separate.

Another historical approach involves the Elbs reaction, which is the pyrolysis of an o-methyl- or o-methylene-substituted benzophenone (B1666685) to yield a polycyclic aromatic hydrocarbon. While capable of forming the benz[a]anthracene skeleton, this high-temperature reaction often results in low yields and is limited by the availability of the starting materials.

The Diels-Alder reaction has also been employed, utilizing a diene and a dienophile to construct the fused ring system. For instance, the reaction of a suitable vinylnaphthalene with a quinone, followed by subsequent chemical transformations, can lead to the benz[a]anthracene core. These early methods, while foundational, have largely been superseded by more efficient and selective modern techniques.

Regioselective Alkylation and Functionalization Techniques for Benz[a]anthracene Derivatives

The introduction of methyl and hydroxyl groups at specific positions on the benz[a]anthracene skeleton requires highly regioselective synthetic methods. The development of such techniques has been crucial for studying the structure-activity relationships of these compounds.

Synthesis of Specific Dimethylated Isomers

The synthesis of specifically dimethylated isomers of benz[a]anthracene, such as the 3,9-dimethyl derivative, often involves multi-step pathways. A common strategy is the use of precursor molecules where the substitution pattern is already defined. For instance, the synthesis can start from simpler, appropriately substituted aromatic compounds that are then subjected to cyclization reactions to form the desired fused ring structure.

One of the most widely used methods for introducing methyl groups onto an existing aromatic core is the Friedel-Crafts alkylation. This reaction utilizes an alkyl halide, such as methyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. However, controlling the regioselectivity of this reaction can be challenging due to the activating nature of the first introduced methyl group, which can lead to polysubstitution and a mixture of isomers. Achieving specific dimethylation at the 3 and 9 positions often requires a more controlled, stepwise approach, potentially involving protecting groups or starting with a pre-functionalized benz[a]anthracene derivative where other reactive sites are blocked.

More modern approaches, such as palladium-catalyzed cross-coupling reactions, offer greater control over the regioselectivity of alkyl group introduction. nih.gov These methods typically involve the reaction of a halogenated benz[a]anthracene with an organometallic reagent in the presence of a palladium catalyst.

Preparation of Hydroxylated and Dihydrodiol Derivatives

The synthesis of hydroxylated and dihydrodiol derivatives of this compound is of particular interest due to their role as potential metabolites in biological systems.

A notable example is the synthesis of 7,12-dimethylbenz[a]anthracene-3,9-diol, a diphenolic derivative of a potent carcinogen. The synthesis of this compound was achieved starting from 4-methoxyphthalic anhydride and 6-methoxy-2-bromonaphthalene. This multi-step synthesis underscores the complexity of introducing hydroxyl groups at specific positions on the benz[a]anthracene framework. The synthesis of hydroxylated derivatives often involves the use of precursors with methoxy (B1213986) groups, which can be subsequently cleaved to yield the desired hydroxyl functionality.

The preparation of dihydrodiols, which are metabolites formed by the action of cytochrome P450 enzymes, has also been a focus of synthetic efforts. The synthesis of trans-dihydrodiol derivatives of various polycyclic aromatic hydrocarbons, including those related to 7,12-dimethylbenz[a]anthracene, has been described. nih.gov These syntheses are crucial for providing authentic standards for metabolic studies and for investigating the mechanisms of carcinogenesis. The general approach often involves the oxidation of the parent hydrocarbon to an arene oxide, followed by enzymatic or chemical hydrolysis to the corresponding trans-dihydrodiol.

Advanced Synthetic Strategies for Isotope-Labeled Benz[a]anthracene Derivatives

Isotope-labeled compounds are invaluable tools in metabolic studies, allowing for the tracing of molecules and their metabolites in biological systems. The synthesis of isotope-labeled benz[a]anthracene derivatives, including those with deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13 (¹³C), requires specialized techniques.

A simple method for the synthesis of specific [²H]- and [³H]-labeled methyl-hydroxylated derivatives of 7,12-dimethylbenz[a]anthracene has been reported. oup.com These methods are crucial for understanding the metabolic pathways of these compounds. The introduction of stable isotopes can be achieved through various methods, including the use of labeled starting materials or through exchange reactions on the final compound. For example, deuterium can be introduced by using deuterated reagents during the synthesis or through acid- or metal-catalyzed hydrogen-deuterium exchange.

The synthesis of ¹³C-labeled polycyclic aromatic hydrocarbons often involves a more complex, multi-step total synthesis approach starting from simple, commercially available ¹³C-labeled precursors. These advanced strategies allow for the precise placement of the isotopic label within the molecule, which is essential for detailed mechanistic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Purification and Characterization Techniques for Synthetic Products

The purification and characterization of synthetic this compound and its analogs are critical steps to ensure the identity and purity of the final products. Given that syntheses often yield mixtures of isomers and byproducts, effective purification methods are essential.

Purification Techniques:

Chromatography: Column chromatography is a widely used technique for the separation of polycyclic aromatic hydrocarbons and their derivatives. Different stationary phases, such as silica (B1680970) gel or alumina, can be employed along with a variety of solvent systems to achieve separation based on the polarity of the compounds. High-performance liquid chromatography (HPLC) offers higher resolution and is particularly useful for the separation of complex mixtures of isomers.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for obtaining high-purity crystals. The process of dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly can lead to the formation of well-defined crystals of the desired compound, leaving impurities in the mother liquor.

Sublimation: For compounds that are stable at elevated temperatures, sublimation can be an effective purification method. This technique involves heating the solid material under vacuum, causing it to transition directly into the gas phase, and then condensing the vapor back into a solid on a cold surface, leaving non-volatile impurities behind.

Characterization Techniques:

The structural confirmation of this compound and its derivatives is typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and environment of the protons in the molecule. ¹³C NMR spectroscopy provides information about the carbon skeleton. Specific NMR data for this compound is available in public databases. nist.govopenmopac.net

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum is characteristic of the chromophore of the benz[a]anthracene ring system and can be used for identification and quantification.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. nih.gov

Below are tables summarizing key information for the compounds mentioned in this article.

Table 1: Compound Names and Identifiers

Compound Name CAS Number Molecular Formula
This compound 316-51-8 C₂₀H₁₆
7,12-Dimethylbenz[a]anthracene 57-97-6 C₂₀H₁₆
Benz[a]anthracene 56-55-3 C₁₈H₁₂
7,12-Dimethylbenz[a]anthracene-3,9-diol 67448-92-4 C₂₀H₁₆O₂
Benz[a]anthracene-3,9-diol Not Available C₁₈H₁₂O₂
4-Methoxyphthalic anhydride 4843-61-6 C₉H₆O₄

Table 2: Spectroscopic Data for this compound

Technique Key Findings/Data
¹H NMR Characteristic signals for aromatic protons and methyl groups.
¹³C NMR Resonances corresponding to the carbon atoms of the fused ring system and the methyl substituents. cdnsciencepub.com
UV-Vis Absorption maxima characteristic of the benz[a]anthracene chromophore.

| Mass Spec | Molecular ion peak confirming the molecular weight. |

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of this compound is orchestrated by a suite of enzymes, primarily categorized into Phase I and Phase II metabolizing systems. While much of the detailed research has been conducted on the structural isomer 7,12-dimethylbenz[a]anthracene (DMBA), the fundamental enzymatic processes are applicable to this compound due to their shared benz[a]anthracene core structure.

The initial and rate-limiting step in the metabolic activation of PAHs is their oxidation by cytochrome P450 (CYP) monooxygenases, a superfamily of heme-containing enzymes. pnas.org Several CYP isoforms are involved, with CYP1A1 and CYP1B1 playing predominant roles in the activation of dimethylbenz[a]anthracene derivatives. researchgate.netpnas.orgnih.gov

These enzymes exhibit distinct but overlapping specificities:

CYP1B1 is often responsible for the initial oxidation of the parent PAH to an epoxide. researchgate.netpnas.org In the case of DMBA, CYP1B1 metabolizes the parent compound to form the precursor to the mutagenic 3,4-dihydrodiol. pnas.org

CYP1A1 and CYP1B1 are both capable of oxidizing the resulting dihydrodiol metabolite into the ultimate carcinogen, a diol epoxide. researchgate.net Studies using specific cell lines show that CYP1A1 is primarily responsible for forming the anti-diol epoxide, while CYP1B1 preferentially generates the syn-diol epoxide. nih.govacs.org

Table 1: Key Cytochrome P450 Enzymes in Dimethylbenz[a]anthracene Metabolism
EnzymePrimary Role in Bioactivation PathwayKey Substrate(s)Primary Product(s)
CYP1B1Initial oxidation and formation of syn-diol epoxideParent PAH, DihydrodiolEpoxides, syn-Diol Epoxide pnas.orgnih.govacs.org
CYP1A1Formation of anti-diol epoxideParent PAH, DihydrodiolEpoxides, anti-Diol Epoxide researchgate.netnih.govacs.org

The epoxide intermediates generated by CYP enzymes are highly reactive. They can be detoxified or, critically, be converted into dihydrodiols by epoxide hydrolases. Microsomal epoxide hydrolase (mEH, encoded by the EPHX1 gene) is a key enzyme in this pathway. mdpi.comnih.gov It catalyzes the hydrolysis of the epoxide ring to produce a trans-dihydrodiol. researchgate.netmdpi.com

While this conversion to a diol is a hydration reaction, it is a crucial step in the bioactivation cascade, as the resulting dihydrodiol is the direct precursor to the ultimate carcinogenic diol epoxide. researchgate.netnih.govnih.gov The essential role of mEH has been demonstrated in studies using mEH-null mice, which are resistant to DMBA-induced toxicity and carcinogenesis because they cannot form the necessary dihydrodiol intermediate. researchgate.netmdpi.comnih.govnih.gov

Phase I Enzymes : The catalytic activity of CYPs is dependent on other enzymes like NADPH-cytochrome P450 reductase and NADH-cytochrome b5 reductase , which transfer electrons to the P450 heme center. semanticscholar.org

Phase II Enzymes : These enzymes are typically involved in detoxification by conjugating metabolites with endogenous molecules to increase their water solubility and facilitate excretion. semanticscholar.orgnih.gov Key Phase II enzymes include:

Glutathione S-transferases (GSTs) : Catalyze the conjugation of metabolites with glutathione.

UDP-glucuronosyltransferases (UGTs) : Mediate the attachment of glucuronic acid. nih.gov

Sulfotransferases (SULTs) : In some pathways, SULTs can also contribute to bioactivation. For example, hydroxymethyl derivatives of DMBA can be converted into reactive sulfate (B86663) esters by DHEA-steroid sulfotransferase in human liver tissue. nih.gov

Table 2: Additional Enzymes in this compound Metabolism
Enzyme ClassSpecific Enzyme(s)Function
Phase INADPH-cytochrome P450 reductaseSupports CYP monooxygenase activity semanticscholar.org
NADH-cytochrome b5 reductaseSupports CYP monooxygenase activity semanticscholar.org
Phase IIGlutathione S-transferases (GSTs)Detoxification via conjugation nih.gov
UDP-glucuronosyltransferases (UGTs)Detoxification via conjugation nih.gov
Sulfotransferases (SULTs)Can be involved in detoxification or bioactivation of hydroxylated metabolites nih.gov

Identification and Characterization of Primary and Secondary Metabolites

The enzymatic processes described above result in a variety of metabolites. The balance between the formation of different metabolites determines whether the parent compound is safely detoxified or converted into a potent carcinogen.

In addition to oxidation on the aromatic ring system, the methyl groups of dimethylbenz[a]anthracene are also targets for metabolism by CYP enzymes. asm.org This leads to the formation of hydroxymethyl derivatives. For the well-studied 7,12-DMBA, the primary metabolites from this pathway are 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA) and 12-hydroxymethyl-7-methylbenz[a]anthracene. oup.comoup.comdeepdyve.com Further oxidation can yield the 7,12-dihydroxymethylbenz[a]anthracene derivative. oup.comdeepdyve.com These hydroxylated metabolites can compete with the parent compound for metabolizing enzymes and can also be further activated, for instance by sulfotransferases, to form reactive species that bind to DNA. nih.govoup.com

The most critical pathway for the carcinogenic activation of dimethylbenz[a]anthracene isomers involves the formation of a "bay-region" diol epoxide. researchgate.netnih.gov

This multi-step process includes:

Epoxidation : A CYP enzyme, often CYP1B1, oxidizes the aromatic ring to form an initial epoxide. researchgate.net For DMBA, this occurs at the 3,4-position. nih.govnih.gov

Hydration : Microsomal epoxide hydrolase (mEH) adds water to the epoxide, creating a trans-dihydrodiol (e.g., DMBA-3,4-dihydrodiol). researchgate.netaacrjournals.org This metabolite is considered a proximate carcinogen because it is a stable precursor to the final reactive species. researchgate.netaacrjournals.org

Second Epoxidation : The dihydrodiol undergoes a second epoxidation by a CYP enzyme, typically CYP1A1, on the adjacent double bond in the bay region of the molecule. researchgate.netacs.org This reaction produces the highly unstable and electrophilic diol epoxide (e.g., DMBA-3,4-diol-1,2-epoxide), which is the ultimate carcinogen. nih.govnih.gov

Both syn- and anti-diastereomers of the diol epoxide are formed, depending on the orientation of the second epoxide ring relative to the hydroxyl groups. Both are potent mutagens that readily react with purine (B94841) bases in DNA, forming stable adducts that can lead to permanent mutations if not repaired. aacrjournals.orgnih.govnih.gov

Table 3: Key Metabolites in the Bioactivation of Dimethylbenz[a]anthracene
Metabolite TypeExample Metabolite (from DMBA)Significance
Hydroxymethyl Derivative7-Hydroxymethyl-12-methylbenz[a]anthraceneProduct of methyl group oxidation; can be further activated nih.govoup.com
DihydrodiolDMBA-3,4-dihydrodiolProximate carcinogen; stable precursor to the diol epoxide researchgate.netaacrjournals.org
Diol EpoxideDMBA-3,4-diol-1,2-epoxide (syn and anti)Ultimate carcinogen; highly reactive and forms DNA adducts aacrjournals.orgnih.gov

Conjugated Metabolites (e.g., Glucuronides)

The metabolism of polycyclic aromatic hydrocarbons (PAHs) like this compound involves phase I and phase II enzymatic reactions. Following phase I metabolism, which introduces or exposes functional groups, phase II reactions conjugate these metabolites with endogenous molecules to increase their water solubility and facilitate excretion. iarc.fr

Glucuronidation, the conjugation with glucuronic acid, is a significant phase II pathway for PAH metabolites. iarc.fr While specific studies on the glucuronide conjugates of this compound are not extensively detailed in the provided search results, the metabolism of the closely related and well-studied 7,12-dimethylbenz[a]anthracene (DMBA) provides a strong model. For DMBA and other PAHs, hydroxylated metabolites undergo conjugation with glucuronic acid. oup.comoup.com For instance, in studies with fish cell lines, a significant portion of benzo[a]pyrene-7,8-diol, a metabolite of benzo[a]pyrene (B130552), was converted to its glucuronic acid conjugate. oup.com This process is crucial as it can prevent the further activation of diols into carcinogenic diol epoxides. oup.com Fungal metabolism of DMBA has also been shown to produce minor amounts of glucuronide conjugates of phenolic derivatives. oup.com Given these precedents, it is highly probable that the hydroxylated metabolites of this compound also form glucuronide conjugates as part of their detoxification and elimination from the body.

Comparative Metabolic Profiles Across Biological Systems

The metabolic fate of this compound varies significantly across different biological systems, from mammals to microbes. These differences in metabolic pathways determine whether the compound is detoxified or activated into a more potent carcinogen.

Mammalian Hepatic Metabolism

In mammals, the liver is the primary site for the metabolism of xenobiotics, including this compound. The metabolic processes are primarily carried out by the cytochrome P450 enzyme system. smolecule.com

The metabolism of the analogous compound, 7,12-dimethylbenz[a]anthracene (DMBA), in rat liver microsomes has been extensively studied and provides insight into the likely pathways for this compound. nih.govpnas.org The process begins with oxidation, catalyzed by cytochrome P450 enzymes, which can lead to the formation of various metabolites. smolecule.com For DMBA, this includes hydroxylation of the methyl groups and the aromatic ring, as well as the formation of dihydrodiols. nih.govpnas.org

Key metabolic steps for DMBA in hepatic microsomes include:

Methyl Group Hydroxylation : Formation of 7-hydroxymethyl-12-methylbenz[a]anthracene and 7-methyl-12-hydroxymethylbenz[a]anthracene. nih.gov

Ring Hydroxylation : Production of phenolic derivatives.

Epoxidation and Dihydrodiol Formation : The formation of epoxides across the double bonds of the aromatic rings, which are then hydrolyzed by epoxide hydratase to form dihydrodiols. nih.govpnas.org For DMBA, several dihydrodiols are formed, including the 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. nih.gov

These metabolic pathways are summarized in the following table, based on studies of the closely related DMBA.

Metabolic Reaction Enzymes Involved Resulting Metabolites (based on DMBA)
Methyl Group HydroxylationCytochrome P4507-hydroxymethyl-12-methylbenz[a]anthracene, 7-methyl-12-hydroxymethylbenz[a]anthracene
Ring HydroxylationCytochrome P450Phenolic derivatives
Epoxidation/HydrolysisCytochrome P450, Epoxide HydrataseDihydrodiols (e.g., 3,4-dihydrodiol, 8,9-dihydrodiol)

Microbial Degradation Pathways

Microorganisms such as bacteria and fungi have developed diverse pathways to degrade PAHs, which often differ from mammalian metabolism. nih.govoup.com These pathways are of significant interest for bioremediation purposes. d-nb.info

Bacterial degradation of PAHs like anthracene (B1667546) and phenanthrene, which share structural similarities with benz[a]anthracenes, has been extensively studied. nih.govfrontiersin.org Bacteria typically initiate degradation by incorporating both atoms of molecular oxygen into the aromatic ring to form cis-dihydrodiols, a reaction catalyzed by dioxygenase enzymes. oup.com This is a key difference from mammalian systems, which form trans-dihydrodiols via a monooxygenase and epoxide hydrolase pathway. asm.org

The following table compares the initial steps of PAH degradation in different microbial systems.

Microbial System Key Enzymes Initial Metabolites Stereochemistry of Dihydrodiols
BacteriaDioxygenasescis-dihydrodiolscis
FungiCytochrome P450 MonooxygenasesEpoxides, Phenols, trans-dihydrodiolstrans

Role of Metabolic Activation in Generating Reactive Intermediates

The carcinogenicity of this compound is not inherent to the molecule itself but is a consequence of its metabolic activation into reactive electrophilic intermediates that can bind to cellular macromolecules like DNA. smolecule.com

A primary pathway for the metabolic activation of many PAHs is the formation of bay-region diol epoxides. researchgate.net For dimethylbenz[a]anthracene compounds, this involves the following steps:

Epoxidation of a double bond in a non-bay region of the molecule.

Hydration of the resulting epoxide by epoxide hydrolase to form a trans-dihydrodiol.

A second epoxidation of a double bond in the bay region of the dihydrodiol, forming a diol epoxide.

These bay-region diol epoxides are highly reactive and can form covalent adducts with DNA, leading to mutations and potentially initiating cancer. researchgate.netaacrjournals.org Specifically for DMBA, the syn- and anti-3,4-diol-1,2-epoxides are considered the ultimate carcinogenic metabolites. researchgate.netnih.gov These diol epoxides react with purine bases in DNA, particularly deoxyadenosine (B7792050) and deoxyguanosine. aacrjournals.orgnih.gov The formation of these DNA adducts is a critical event in the tumor initiation process. researchgate.netaacrjournals.orgnih.gov

While the bay-region diol epoxide pathway is a major mechanism, other reactive intermediates may also play a role. These can include radical cations formed through one-electron oxidation. oup.com

The table below outlines the key reactive intermediates of dimethylbenz[a]anthracenes and their role in carcinogenesis.

Reactive Intermediate Precursor Metabolite Mechanism of Formation Cellular Target Consequence
Bay-Region Diol EpoxidesDihydrodiolsEpoxidationDNA (purine bases)Formation of DNA adducts, mutations, tumor initiation
Radical CationsParent PAHOne-electron oxidationDNAFormation of depurinating adducts, apurinic sites, mutations

In-depth Analysis of this compound Reveals Research Gaps in Molecular Mechanisms

A comprehensive review of available scientific literature indicates a significant lack of detailed research on the specific molecular and cellular effects of the chemical compound this compound. While its carcinogenic potential is acknowledged, the precise mechanisms of its interaction with DNA and the subsequent cellular responses remain largely uncharacterized, standing in stark contrast to its well-studied isomer, 7,12-dimethylbenz[a]anthracene (DMBA).

Following a thorough search for scientific data pertaining to the molecular mechanisms of this compound, it has become evident that there is insufficient information to construct a detailed analysis as per the specified requirements. The majority of research into dimethylbenz[a]anthracene compounds has overwhelmingly focused on the 7,12-isomer, leaving a considerable knowledge gap regarding the 3,9-isomer.

General information suggests that, like other polycyclic aromatic hydrocarbons (PAHs), this compound likely requires metabolic activation to exert its carcinogenic effects. This process is believed to result in reactive metabolites capable of binding to DNA, forming adducts that can lead to mutations if not properly repaired. However, specific details regarding the structure of these adducts, their preferred binding sites on DNA, and the influence of stereochemistry are not available in the public research domain for the 3,9-isomer.

Similarly, information on the cellular responses to damage induced by this compound is sparse. While it is known that cells possess complex DNA repair mechanisms and damage response pathways, such as the ATM pathway, to counteract the effects of genotoxic agents, the specific activation and function of these pathways in response to this compound-induced adducts have not been documented. nih.gov

Due to this lack of specific data, it is not possible to provide a detailed and scientifically accurate article on the following topics for this compound:

Alterations in Gene and microRNA Expression Profiles

Exposure to 3,9-DMBA initiates significant changes in the expression of a multitude of genes and microRNAs (miRNAs), which are crucial regulators of cellular processes. These changes can disrupt normal cellular function and contribute to the initiation and progression of cancer.

The carcinogenic effects of 3,9-DMBA are closely linked to its ability to alter the expression of critical genes that control cell growth, proliferation, and apoptosis.

H-RAS: 3,9-DMBA is a well-established inducer of mutations in the H-RAS oncogene, particularly a CAA→CTA transversion at codon 61. researchgate.netnih.gov This mutation leads to the constitutive activation of the H-Ras protein. Studies have demonstrated that the expression of the mutated H-ras allele is significantly higher than the normal allele in DMBA-induced tumors. nih.gov This elevated expression of the activated H-ras oncogene can be detected as early as 24 hours after carcinogen application and is considered a key initiating event in DMBA-induced carcinogenesis. doi.orgpnas.org

C-MYC: The c-myc oncogene is another critical target of 3,9-DMBA. Elevated expression of c-myc has been observed in various tissues, including the spleen, lung, and thymus, within hours of DMBA treatment. pnas.orgaai.org This upregulation of c-myc, a key regulator of cell proliferation and growth, is considered an early molecular event contributing to the carcinogenic process initiated by DMBA. aai.orgresearchgate.netscilit.com

TP53: The tumor suppressor gene TP53 is frequently mutated and its expression is altered following DMBA exposure. aai.orgpnas.org DMBA application can lead to an upregulation in the expression of mutant p53 protein. pnas.orgiiarjournals.org Conversely, some therapeutic interventions have been shown to increase wild-type p53 expression while down-regulating mutant p53, highlighting the gene's role in mediating the cellular response to DMBA-induced damage. iiarjournals.org The activation of p53 is a crucial event in the intrinsic apoptotic pathway triggered by DMBA metabolites. aai.orgnih.gov

mTORC1: The expression of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) gene is significantly elevated in various organs of female mice following DMBA treatment. nih.govnih.govoup.com This increased expression, often observed alongside specific microRNA changes, has positioned mTORC1 as a potential biomarker for identifying the early carcinogenic effects of DMBA. nih.govoup.comrsc.orgijbs.com

Casp3: 3,9-DMBA exposure leads to the activation of apoptosis, a process in which Caspase-3 (Casp3) plays a central executioner role. Studies have shown that DMBA treatment increases the protein level and activity of caspase-3 in various tissues, including ovarian and mammary gland tissues. nih.govresearchgate.netresearchgate.nettandfonline.com This upregulation confirms the induction of the apoptotic pathway as a cellular response to DMBA-induced damage. aai.orgnih.govnih.gov

CCL5, CXCL12, SPARC: Analysis of gene expression during the malignant transformation of oral mucosa by DMBA revealed that several genes, including the chemokines CCL5 (also known as RANTES) and CXCL12 (also known as SDF-1), were enriched in significantly altered pathways. nih.govspandidos-publications.com Similarly, the gene encoding SPARC (Secreted Protein Acidic and Rich in Cysteine), a matricellular protein, was found to be upregulated during this process. nih.gov Other studies have also noted the expression of SPARC in regressing DMBA-induced mammary tumors. bioscientifica.com High expression of these genes is often associated with increased cell proliferation, invasion, and metastasis. nih.gov

MicroRNAs are small non-coding RNA molecules that regulate gene expression post-transcriptionally. 3,9-DMBA causes widespread dysregulation of miRNA expression, affecting various cellular pathways.

miR-9-3: A consistent finding across multiple studies is the significant upregulation of miR-9-3 in various organs of female mice treated with DMBA. nih.govrsc.orgcaymanchem.comresearchgate.net This pronounced and reliable elevation has led to the proposal of miR-9-3, often in conjunction with mTORC1, as a sensitive biomarker for the rapid detection of carcinogenic damage induced by DMBA. nih.govoup.comrsc.org

miR-29a and miR-330: The expression of miR-29a and miR-330 is also modulated by DMBA, although the changes can be more complex and tissue-specific. nih.govrsc.org For instance, some studies report a decrease in miR-29a expression, while miR-330 expression was found to be increased in certain contexts following DMBA treatment. nih.gov

miR-124-1, miR-132, and miR-134: DMBA treatment consistently induces a significant increase in the expression of miR-124-1, miR-132, and miR-134 in organs such as the liver, spleen, and kidneys, particularly in female mice. researchgate.netresearchgate.netcaymanchem.comportlandpress.com The coordinated upregulation of these miRNAs suggests their potential utility as a panel of biomarkers for screening potential chemical carcinogens. researchgate.net These miRNAs are known to be involved in critical signaling pathways that are often hyperactive in the early stages of carcinogenesis. rsc.orgmdpi.com

miR-21: Expression of miR-21 is significantly upregulated in various organs within 24 hours of DMBA exposure. iiarjournals.orgnih.gov However, this upregulation may be transient, with a significant downregulation observed seven days after administration. nih.gov Studies using miR-21 knockout mice have provided in vivo evidence that miR-21 functions as an oncogene in DMBA-induced skin carcinogenesis by promoting cell proliferation and inhibiting apoptosis. pnas.orgnih.gov

miR-155: In the spleens of male mice and the livers of female mice, DMBA treatment has been shown to cause a highly significant increase in the expression of miR-155. portlandpress.com This microRNA is known to be overexpressed in several types of cancer and is considered to have oncogenic functions. researchgate.netportlandpress.com

Interactions with Other Biological Macromolecules

The genotoxicity of 3,9-DMBA stems from the ability of its metabolic products to form covalent bonds with essential biological macromolecules, leading to structural and functional damage.

Proteins: Metabolites of 3,9-DMBA are known to form protein adducts. researchgate.netportlandpress.com The formation of these adducts can impair the normal function of cellular proteins, contributing to the toxic and carcinogenic effects of the compound. The metabolic activation of DMBA by cytochrome P-450 isoenzymes is a critical step in the generation of reactive intermediates that bind to proteins. portlandpress.com

RNA: Beyond its well-documented ability to form DNA adducts, 3,9-DMBA metabolites also interact with cellular RNA. nih.govoup.comnih.gov Studies have identified specific adducts formed between DMBA metabolites, such as the 7,12-dimethylbenz[a]anthracene 5,6-oxide, and guanosine (B1672433) residues in RNA. nih.govrsc.org These adducts can involve both the guanine (B1146940) base and the ribose moiety of the RNA molecule, representing a direct chemical modification of RNA by a carcinogenic hydrocarbon. nih.gov

Signal Transduction Pathway Modulation

3,9-DMBA exerts its profound cellular effects by dysregulating key signal transduction pathways that govern cell fate decisions such as proliferation, survival, and differentiation.

Wnt/β-catenin: Exposure to 3,9-DMBA leads to the activation of the Wnt/β-catenin signaling pathway. researchgate.netnih.govcaymanchem.com This activation results in the promotion of epithelial-mesenchymal transition (EMT) factors and an increase in β-catenin levels. researchgate.netnih.gov The translocation of β-catenin to the nucleus, where it acts as a transcriptional co-activator, is a critical event in DMBA-induced cell proliferation and invasion. nih.govresearchgate.net This pathway's activation is considered a key component of the carcinogenic mechanism of DMBA. researchgate.netnih.gov

mTORC1: The mTORC1 pathway is a central regulator of cell growth and proliferation and is a significant target of 3,9-DMBA. As mentioned previously, DMBA treatment leads to a marked increase in mTORC1 gene expression. nih.govoup.comijbs.com The mTORC1 pathway is intricately linked with several miRNAs that are also modulated by DMBA, such as miR-9-3, miR-124-1, miR-132, and miR-134, suggesting a complex regulatory network. researchgate.netrsc.orgmdpi.com

p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, including exposure to carcinogens like 3,9-DMBA. iiarjournals.orgglpbio.com The p38 MAPK pathway, along with other MAPK pathways like JNK and ERK, is implicated in the early phases of carcinogenesis, and its activity is influenced by miRNAs that are dysregulated by DMBA. rsc.orgmdpi.com

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, these pathways are primarily driven by light and chemical oxidants present in the atmosphere and water.

Photochemical transformation is a significant degradation pathway for PAHs. Upon absorption of light, particularly ultraviolet (UV) radiation from sunlight, this compound can become electronically excited. tandfonline.com This excited state makes the molecule highly reactive.

The photochemical reaction of benz[a]anthracene and its methylated derivatives typically occurs at the L-region of the molecule, which for benz[a]anthracene corresponds to the 7 and 12 positions. nih.govresearchgate.net These sites exhibit the highest electron density and are the most reactive parts of the molecule. nih.govresearchgate.net In the presence of molecular oxygen, light irradiation leads to the formation of an unstable intermediate known as an endoperoxide. nih.govresearchgate.net This intermediate can then undergo rearrangement and further oxidation to yield more stable products, primarily the corresponding quinones. nih.govresearchgate.net For instance, the photorearrangement of the related compound 7,12-dimethylbenz[a]anthracene 7,12-epidioxide has been shown to produce 6b,11b-dihydro-6b,11b-dimethyl-benzofuro[3,2-b]naphtho-[1,2-d]furan. psu.edu

Studies on the closely related isomer, 7,12-dimethylbenz[a]anthracene, have estimated that its half-life in natural swamp water, when exposed to singlet oxygen generated under mid-winter sunlight conditions, is approximately 6 hours. nih.gov

Beyond photochemical reactions, this compound is subject to oxidation by other environmental oxidants. In the atmosphere, PAHs can react with photochemically-produced hydroxyl radicals (•OH). nih.gov The rate constant for the vapor-phase reaction of 7,12-dimethylbenz[a]anthracene with hydroxyl radicals has been estimated to be 1.6x10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 2.4 hours, assuming an atmospheric concentration of 5x10⁵ hydroxyl radicals per cm³. nih.gov This suggests that once volatilized, the compound can be rapidly degraded in the atmosphere. The compound is not expected to undergo hydrolysis. europa.eu

Long-Term Environmental Behavior and Cycling of this compound

The long-term environmental fate of this compound, a member of the polycyclic aromatic hydrocarbon (PAH) family, is governed by a complex interplay of its physicochemical properties and various environmental processes. As a higher molecular weight PAH, it is generally characterized by low aqueous solubility, low vapor pressure, and high hydrophobicity, leading to its persistence and accumulation in certain environmental compartments. The cycling of this compound through the environment involves partitioning between soil, sediment, water, and air, with its ultimate fate being degradation, sequestration in sinks, or long-range transport.

Once released into the environment, typically from incomplete combustion of organic materials, this compound strongly adsorbs to particulate matter in the atmosphere, soil, and aquatic systems. cdc.gov This sorption behavior significantly influences its mobility and bioavailability. In the atmosphere, it exists in both the vapor and particulate phases. nih.gov The vapor-phase fraction is susceptible to degradation by photochemically-produced hydroxyl radicals, while the particulate-bound fraction can be removed through wet and dry deposition, leading to its transfer to soil and water bodies. cdc.govnih.gov

In terrestrial environments, this compound is expected to be relatively immobile due to its strong binding to soil organic matter. cdc.gov This persistence in soil can be substantial, with the degradation half-life of similar high molecular weight PAHs ranging from months to years. cdc.gov The persistence is attributed to both its inherent chemical stability and reduced bioavailability to microorganisms. cdc.gov

In aquatic environments, this compound partitions to suspended solids and sediments. nih.gov This process effectively removes the compound from the water column, but also creates a long-term reservoir in the sediment. While photodecomposition can occur in the surface layers of water, its effectiveness is limited by water depth and turbidity. nih.gov Biodegradation in water and sediment is generally a slow process for high molecular weight PAHs. nih.gov

The potential for bioaccumulation in aquatic organisms is a significant aspect of the environmental behavior of this compound. Due to its high lipophilicity, it has a tendency to accumulate in the fatty tissues of organisms. However, the extent of biomagnification through the food chain is often limited by the metabolic capabilities of organisms to transform and excrete these compounds. epa.gov

Detailed Research Findings

While specific quantitative data for the long-term environmental behavior of this compound is limited in scientific literature, studies on the closely related isomer, 7,12-dimethylbenz[a]anthracene (DMBA), and other high molecular weight PAHs provide valuable insights. It is important to note that the position of the methyl groups can influence the environmental fate of dimethylbenz[a]anthracene isomers.

Persistence and Degradation:

The degradation of PAHs in the environment is influenced by both abiotic and biotic factors. Photodegradation is a key abiotic process, particularly in the atmosphere and surface waters. Biotic degradation by microorganisms is the primary mechanism for the ultimate removal of these compounds from the environment.

Soil: The degradation half-life for the related isomer, 7,12-dimethylbenz[a]anthracene, in Kidman sandy loam and McLaurin sandy loam has been reported to be 20 and 28 days, respectively. nih.gov Generally, PAHs with four or more rings are considered to be resistant to biodegradation. nih.gov The persistence of PAHs in soil increases with their molecular weight. cdc.gov

Aquatic Environment: In a marine microcosm study, 95% of 7,12-dimethylbenz[a]anthracene was found to be photodegraded within 12 hours of addition. uri.edu However, about 20% of the degradation products were transferred to the sediments. uri.edu The rate of mineralization to CO2 was initially 0.63% per day, decreasing to 0.13% per day after 40 days. uri.edu After 62 days, 12% of the initial amount had been respired to CO2, while a significant portion remained in the sediment. uri.edu

Environmental Partitioning:

The partitioning of this compound between different environmental compartments is largely dictated by its physicochemical properties. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting its distribution in soil and sediment.

Estimated Environmental Partitioning Parameters for Dimethylbenz[a]anthracene Isomers
ParameterValueSignificanceReference
Log Koc for 7,12-Dimethylbenz[a]anthracene5.37 (experimental)Indicates very strong binding to soil and sediment organic carbon, leading to low mobility. qsardb.org
Log Kow for 7,12-Dimethylbenz[a]anthracene5.98High octanol-water partition coefficient suggests a strong tendency to partition into fatty tissues of organisms. nm.gov

Bioaccumulation and Biomagnification:

The high lipophilicity of dimethylbenz[a]anthracene isomers suggests a high potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) is a measure of this potential.

Bioaccumulation Data for Related PAHs
OrganismCompoundBioconcentration Factor (BCF)Reference
DaphniaBenz[a]anthracene10,000 ircwash.org

It is important to note that while bioconcentration can be high, biomagnification through the food web is not always observed for PAHs, as many vertebrates can metabolize and excrete these compounds. epa.gov

Atmospheric Fate and Transport:

In the atmosphere, 7,12-dimethylbenz[a]anthracene is expected to exist in both vapor and particulate phases. nih.gov The vapor phase reacts with hydroxyl radicals with an estimated half-life of about 2.4 hours. nih.gov The particulate-bound fraction is subject to atmospheric deposition. nih.gov Due to their persistence and association with fine particles, high molecular weight PAHs have the potential for long-range atmospheric transport.

Advanced Analytical and Spectroscopic Characterization of 3,9 Dimethylbenz a Anthracene and Its Metabolites/adducts

Chromatographic Techniques

Chromatographic methods are fundamental to the separation of complex mixtures of 3,9-Dimethylbenz[a]anthracene and its derivatives from biological matrices. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography/Mass Spectrometry (GC/MS) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Metabolite Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites due to its high resolution and sensitivity. hmdb.canih.govshimadzu.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating PAH metabolites, where a nonpolar stationary phase is used with a polar mobile phase. hmdb.caspringernature.comresearchgate.netnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more polar metabolites eluting earlier than the less polar parent compound.

The choice of column and mobile phase composition is critical for achieving optimal separation of isomeric metabolites. researchgate.netnih.gov Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate a wide range of metabolites with varying polarities. hmdb.canih.gov For detection, UV-Vis and fluorescence detectors are commonly used. Fluorescence detection offers higher sensitivity and selectivity for many PAH metabolites. rsc.org

HPLC is also frequently coupled with other techniques, such as mass spectrometry (LC-MS) for definitive identification of metabolites, and with radiolabeling methods like ³²P-postlabeling for the sensitive detection of DNA adducts. ufba.brhmdb.cachemguide.co.ukepa.govnih.gov

Table 1: HPLC Parameters for PAH Metabolite Analysis

Parameter Description
Column Reversed-phase C18 or C8 columns are commonly used.
Mobile Phase Typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Elution Gradient elution is often preferred to resolve a wide range of metabolite polarities.
Detector UV-Vis or Fluorescence detectors. Fluorescence provides higher sensitivity for many PAHs.
Flow Rate Typically in the range of 0.5-1.5 mL/min.

Thin-Layer Chromatography (TLC) for Adduct Analysis

Thin-Layer Chromatography (TLC) is a valuable technique for the analysis of DNA adducts of this compound, often in conjunction with the highly sensitive ³²P-postlabeling assay. researchgate.netufba.brdiva-portal.orgresearchgate.netgcms.cznih.gov This method allows for the separation of complex mixtures of radiolabeled DNA adducts on a TLC plate coated with a stationary phase, such as cellulose (B213188) or silica (B1680970) gel. nemc.usrestek.com

In a typical ³²P-postlabeling/TLC analysis, DNA is first enzymatically digested to individual nucleotides. The adducted nucleotides are then enriched and radiolabeled with ³²P-ATP. The resulting radiolabeled adducts are spotted on a TLC plate and separated by developing the plate with a series of solvents in different dimensions (multidirectional TLC). researchgate.netnemc.us This allows for high-resolution separation of a complex mixture of adducts. The separated adducts are then detected by autoradiography.

The migration of the adducts on the TLC plate is dependent on their chemical structure and the solvent systems used. By comparing the chromatographic behavior of the unknown adducts with that of known standards, tentative identification can be made. nemc.usumich.edu

Table 2: Typical Steps in ³²P-Postlabeling/TLC Analysis of DNA Adducts

Step Description
1. DNA Digestion Enzymatic hydrolysis of DNA to 3'-mononucleotides.
2. Adduct Enrichment Optional step to increase the concentration of adducted nucleotides.
3. ³²P-Labeling Transfer of ³²P from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides.
4. TLC Separation Multidirectional chromatography on PEI-cellulose plates to resolve the labeled adducts.
5. Detection Autoradiography to visualize the separated radiolabeled adducts.
6. Quantification Scintillation counting or phosphorimaging to determine the amount of radioactivity in each adduct spot. diva-portal.org

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful and widely used technique for the identification and quantification of this compound and its metabolites. nemc.ushpst.czrdd.edu.iquobasrah.edu.iqresearchgate.netnih.govnist.gov GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For the analysis of less volatile metabolites, derivatization is often necessary to increase their volatility and thermal stability. The mass spectrometer provides a unique fragmentation pattern for each compound, which serves as a "fingerprint" for its identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity in quantifying target analytes. springernature.comhmdb.caresearchgate.net

Table 3: GC/MS Parameters for the Analysis of Methylated PAHs

Parameter Description
Column A non-polar or semi-polar capillary column is typically used for PAH analysis.
Carrier Gas Helium or hydrogen.
Injection Mode Splitless or pulsed splitless injection for trace analysis.
Oven Temperature Program A temperature gradient is used to elute compounds with a wide range of boiling points. researchgate.net
Ionization Mode Electron Ionization (EI) is most common.
Mass Analyzer Quadrupole, ion trap, or time-of-flight (TOF).
Detection Mode Full scan for identification or Selected Ion Monitoring (SIM) for quantification. hmdb.ca

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound metabolites and adducts and for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons. ¹³C NMR provides information about the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, aiding in the complete structural assignment. hmdb.cachemguide.co.ukhpst.cz

The characterization of DMBA metabolites has been aided by NMR, revealing sites of metabolic attack such as the methyl groups and the aromatic rings. nih.gov For instance, the formation of hydroxymethyl derivatives or dihydrodiols can be confirmed by the appearance of new signals and changes in the chemical shifts of the aromatic protons.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound and its metabolites. It measures the mass-to-charge ratio (m/z) of ions. The molecular ion peak provides the molecular weight of the compound, while the fragmentation pattern can be used for structural elucidation. epa.govnih.govdocbrown.infosciex.com

Tandem Mass Spectrometry (MS/MS) provides even greater structural information and selectivity. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This technique is particularly useful for distinguishing between isomeric metabolites that may have identical molecular weights but different structures. restek.comrdd.edu.iqvu.nl The fragmentation pathways can provide insights into the location of metabolic modifications on the parent molecule.

When coupled with a chromatographic separation technique like GC or HPLC, MS and MS/MS become powerful tools for the analysis of complex mixtures of metabolites and adducts in biological samples. restek.comrdd.edu.iqvu.nl

Table 4: Mass Spectrometry Data for a Representative Dimethylbenz[a]anthracene

Compound Molecular Formula Molecular Weight Key Fragment Ions (m/z)
This compound C₂₀H₁₆ 256.34 256 (M+), 241 ([M-CH₃]+), 226 ([M-2CH₃]+)

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for methylated PAHs. The base peak is often the molecular ion or the ion resulting from the loss of a methyl group. sciex.com

Circular Dichroism (CD) for Stereochemical Analysis

There is no available information in the reviewed literature regarding the use of Circular Dichroism (CD) spectroscopy for the stereochemical analysis of this compound or its metabolites and adducts. This technique is commonly applied to chiral molecules to determine their absolute configuration, but no such studies have been published for this specific compound. scribd.com

Radiochemical Methods (e.g., ³²P-Postlabeling, ³H-labeling)

A thorough search did not yield any research articles or data on the use of radiochemical methods, such as ³²P-postlabeling or tritium (B154650) (³H)-labeling, to study this compound. These methods are instrumental in detecting and quantifying DNA adducts of carcinogenic compounds. However, the existing body of research focuses on other PAHs and isomers, with no specific application to this compound found.

Immunological Assays for Adduct Detection (e.g., ELISA, USERIA)

No evidence was found for the development or application of immunological assays, including Enzyme-Linked Immunosorbent Assay (ELISA) or Ultrasensitive Enzymatic Radioimmunoassay (USERIA), for the detection and quantification of this compound adducts. These highly sensitive techniques require specific antibodies raised against the adducts of interest, and it appears such reagents have not been developed for this compound.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis

While some quantitative structure-activity relationship (QSAR) studies and toxicological databases list this compound in the context of predicting biological activity, including effects on gene expression, no specific experimental data from qRT-PCR analyses were found. muni.czresearchgate.net There are no published studies detailing the effect of this compound on the expression levels of specific target genes in any biological system.

The advanced analytical and spectroscopic characterization of This compound is not documented in the current scientific literature. The requested detailed research findings, including data tables on its spectroscopic properties, stereochemical analysis, radiolabeled adduct studies, immunological detection, and impact on gene expression, are not available. Future research is required to characterize this specific isomer using these modern analytical techniques.

Computational Chemistry and Modeling Approaches in 3,9 Dimethylbenz a Anthracene Research

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3,9-Dimethylbenz[a]anthracene, docking studies are primarily used to predict its interaction with biological macromolecules, such as metabolic enzymes (e.g., Cytochrome P450) and nuclear receptors (e.g., the Aryl Hydrocarbon Receptor, AhR).

The process involves computationally placing the ligand (this compound) into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.

For instance, docking studies performed on anthracene (B1667546) derivatives with target enzymes like DNA gyrase have successfully predicted binding interactions and conformational energies. biointerfaceresearch.com In studies involving DMBA, understanding its binding to activating enzymes is the first step in its pathway to carcinogenesis. caymanchem.com Similar in silico analyses for this compound would help predict which enzymes are most likely to metabolize it and whether it can act as a ligand for receptors that mediate toxic responses.

Table 1: Representative Molecular Docking Applications for PAH and Derivatives

Compound ClassProtein TargetComputational GoalTypical Finding
Anthracene DerivativesDNA Gyrase BPredict binding mode and affinityDocking scores ranging from -8.4 to -11.3 kcal/mol, indicating stable binding. biointerfaceresearch.com
Anthracene-9,11-dione DerivativesTopoisomerase IIIdentify potential inhibitors and their interactionsBinding scores up to -9.7 kcal/mol, stabilized by hydrogen bonds and hydrophobic interactions. neuroquantology.com
Licarin A (as a chemopreventive agent against DMBA)NF-κBp65Elucidate mechanism of cancer preventionBinding energy of -6.78 kcal/mol, identifying key amino acid interactions. nih.gov

Quantum Chemical Calculations for Reactivity and Metabolite Prediction

Quantum chemical calculations are used to model the electronic structure and properties of molecules. These methods are invaluable for predicting the chemical reactivity of compounds like this compound and forecasting the metabolites that will be formed by enzymatic action. Techniques such as Density Functional Theory (DFT) are employed to calculate molecular properties related to the compound's susceptibility to metabolic attack.

Key applications include:

Metabolic Activation Prediction: The "bay region" theory of PAH carcinogenesis posits that diol epoxides in the bay region of the molecule are the ultimate carcinogenic metabolites. Quantum chemistry can calculate the stability of carbocations formed upon epoxide ring-opening. A high degree of carbocation stability is correlated with higher carcinogenic potential.

Reactivity Indices: Calculations can determine the electron density at various points on the molecule, identifying sites that are most susceptible to oxidative metabolism by enzymes like cytochrome P450.

Studies on a series of methyl derivatives of benz[a]anthracene have successfully used quantum chemical calculations to predict major metabolites. These analyses found positive correlations between observed carcinogenic potencies and two key calculated properties: the reactivity of the parent PAH towards the initial distal bay region epoxidation, and the stabilities of the resulting diol epoxide carbocations. Such calculations could be applied to this compound to predict its metabolic fate and estimate its potential carcinogenicity relative to other isomers.

Molecular Dynamics Simulations of DNA-Adduct Interactions

Once a reactive metabolite of this compound is formed, it can covalently bind to DNA, forming a DNA adduct. These adducts can distort the DNA helix, leading to errors during replication and initiating the process of carcinogenesis. Molecular dynamics (MD) simulations are a powerful tool for studying the structure and dynamics of these DNA adducts.

MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. For a segment of DNA containing an adduct, an MD simulation can reveal:

Conformational Changes: How the adduct alters the local and global structure of the DNA double helix.

Solvent Interactions: The role of water and ions in stabilizing or destabilizing the adducted DNA structure.

Interaction with Repair Enzymes: How the structural distortion caused by the adduct might be recognized by the cellular DNA repair machinery.

Structure-Activity Relationship (SAR) Modeling for Biological Endpoints

Structure-Activity Relationship (SAR) modeling is a computational approach that links the chemical structure of a compound to its biological activity. Qualitative and quantitative (QSAR) models are developed to predict the toxicity or carcinogenicity of new or untested chemicals based on the properties of similar, well-studied compounds.

For PAHs, SAR models often incorporate a variety of molecular descriptors:

Topological Descriptors: Based on the 2D structure of the molecule (e.g., size, shape, branching).

Quantum Chemical Descriptors: Properties derived from quantum calculations, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity.

Hydrophobicity: The octanol-water partition coefficient (logP), which influences absorption, distribution, and metabolism.

For methylbenz[a]anthracenes, SAR studies have established correlations between calculated molecular properties and carcinogenic activity. The stability of bay region carbocations, a quantum chemical descriptor, has proven to be a useful parameter for screening carcinogenic activity. nih.gov By calculating these and other relevant descriptors for this compound, its biological activity could be predicted by an established SAR model for this class of compounds.

Table 2: Key Descriptor Types in SAR Modeling for PAHs

Descriptor TypeExampleRelevance to Biological Activity
ElectronicHOMO/LUMO energy gapRelates to chemical reactivity and propensity for metabolic activation.
ThermodynamicEnthalpy of formation (ΔfH°)Indicates molecular stability.
HydrophobicitylogP (Octanol/Water Partition Coefficient)Influences bioavailability, membrane transport, and protein binding.
Steric/TopologicalMolecular Volume/Surface AreaAffects binding to enzyme active sites and receptor pockets.

Bioinformatics Approaches for Gene and Pathway Analysis

Exposure to chemical compounds like this compound can alter the expression of numerous genes, disrupting normal cellular pathways. Bioinformatics provides the tools to analyze large-scale gene expression data (e.g., from microarray or RNA-sequencing experiments) to identify these changes and understand their biological significance.

Key bioinformatics approaches include:

Differential Gene Expression Analysis: This statistical method identifies genes that are significantly up- or down-regulated in cells or tissues exposed to the compound compared to unexposed controls.

Pathway and Gene Ontology (GO) Analysis: Once a list of differentially expressed genes is identified, pathway analysis tools (e.g., KEGG, Reactome) are used to determine which signaling or metabolic pathways are enriched with these genes. GO analysis categorizes the affected genes by their associated biological processes, molecular functions, and cellular components.

For example, studies on the related compound DMBA have shown it alters the expression of genes involved in critical pathways. In rat mammary tumors, DMBA exposure is linked to changes in the expression of genes regulated by the Aryl Hydrocarbon Receptor (AhR). nih.gov Bioinformatics analyses of gene expression in mammary cells treated with DMBA can reveal upregulation of metabolic enzymes and dysregulation of cell cycle and apoptosis pathways, providing a molecular signature of its carcinogenic effect. nih.gov Applying these methodologies following exposure to this compound would be essential to map its specific impact on cellular function and identify the pathways it perturbs.

Future Research Directions and Methodological Innovations

Development of Novel Synthetic Routes for Complex Metabolites

A significant hurdle in studying the toxicology of 3,9-Dimethylbenz[a]anthracene is the lack of authentic standards for its anticipated metabolites. Research on other PAHs has shown that metabolic activation by enzymes like cytochrome P450 monooxygenases is necessary to exert toxicity. nih.gov This process can lead to a variety of hydroxylated derivatives, dihydrodiols, and highly reactive diol epoxides. oup.com

Future research must prioritize the development of synthetic pathways to produce these complex metabolites of this compound. Current strategies for synthesizing PAH metabolites often involve multi-step chemical reactions, which can be challenging and low-yielding. acs.org Innovative approaches could include:

Chemoenzymatic Synthesis: This hybrid approach utilizes enzymes for specific, stereoselective reactions that are difficult to achieve through traditional chemistry. For example, bacterial dioxygenase enzymes could be used to create cis-dihydrodiols from the parent this compound, which can then be chemically converted to other key metabolites.

Biocatalysis: Employing microorganisms, such as specific strains of fungi (Cunninghamella elegans) or bacteria (Mycobacterium vanbaalenii), that are known to metabolize PAHs could be a viable route for producing a suite of metabolites. nih.govnih.gov As shown with 7,12-DMBA, these biological systems can generate metabolites like trans-dihydrodiols and hydroxylated derivatives that mirror those produced in mammals. nih.gov

Flow Chemistry and Automation: Modern flow chemistry systems could enable safer and more efficient synthesis of reactive intermediates like epoxides, with precise control over reaction conditions and the ability to generate products on demand.

By establishing robust synthetic routes, researchers can obtain the necessary standards to accurately identify and quantify metabolites in biological and environmental samples, a critical step for all subsequent toxicological studies.

Integration of Omics Technologies (e.g., Adductomics)

"Omics" technologies offer a powerful, systems-level approach to understanding the biological impact of chemical exposures. For this compound, the integration of these technologies, particularly adductomics, represents a major frontier. Adductomics is the system-wide study of covalent modifications (adducts) to DNA, RNA, and proteins, which can serve as biomarkers of exposure and effect. nih.gov

Future research should focus on:

Untargeted DNA Adductomics: Using high-resolution mass spectrometry, untargeted screening can identify the full spectrum of DNA adducts formed by reactive metabolites of this compound. acs.org This approach is crucial for identifying novel or unexpected DNA lesions that could be key to its mechanism of toxicity. The goal would be to move beyond looking for only the expected diol-epoxide adducts to discover the complete "adductome."

Protein Adductomics: Reactive metabolites can also form adducts with proteins, such as albumin and hemoglobin. These protein adducts often have longer half-lives than DNA adducts and can serve as valuable biomarkers for assessing long-term exposure. Future studies could use mass spectrometry-based proteomics to identify specific protein targets of this compound metabolites.

RNA Adductomics: Recent studies have highlighted the importance of RNA adducts in the mechanism of action of some carcinogens. frontiersin.org Investigating the formation of RNA adducts by this compound could reveal novel mechanisms of toxicity related to disruptions in transcription, translation, and other cellular processes. frontiersin.org

The table below illustrates the type of data that could be generated from future adductomics studies on this compound, based on findings for other PAHs.

Adduct TypeMacromoleculePotential Analytical MethodResearch Goal
Diol-epoxide AdductsDNALC-MS/MS, ³²P-PostlabelingIdentify and quantify the primary DNA lesions responsible for mutagenicity.
Hydroxylated Metabolite AdductsProtein (Albumin)LC-HRMSDevelop biomarkers of long-term exposure.
Quinone Metabolite AdductsDNA/ProteinHPLC with Electrochemical DetectionInvestigate the role of oxidative stress in toxicity.
Novel/Unknown AdductsDNA/RNAUntargeted Adductomics (LC-HRMS)Discover new mechanisms of action and biomarkers.

Advanced Imaging Techniques for In Situ Molecular Visualization

Understanding where a compound and its metabolites distribute within tissues and even within single cells is critical for linking exposure to specific pathological outcomes. While traditional methods rely on homogenizing tissues, advanced imaging techniques offer the potential to visualize these processes in situ.

Future research on this compound should leverage these cutting-edge technologies:

Mass Spectrometry Imaging (MSI): Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging can map the spatial distribution of the parent compound and its key metabolites within tissue sections without the need for labels. This could reveal target organs or specific cell types where the compound accumulates.

Multiphoton Microscopy (MPM): Because many PAHs are naturally fluorescent, MPM can be used to visualize their uptake and subcellular localization in living cells and tissues with high resolution and reduced photodamage compared to conventional fluorescence microscopy.

Coherent Raman Scattering (CRS) Microscopy: Techniques like Stimulated Raman Scattering (SRS) microscopy can visualize unlabeled molecules based on their intrinsic vibrational signatures. This could potentially be used to track the parent this compound molecule in real-time within biological systems.

These advanced imaging methods could provide unprecedented insight into the pharmacokinetics of this compound at a microscopic level, helping to identify specific cellular targets of toxicity. nih.govnih.gov

Mechanistic Studies of DNA Repair Efficacy and Specificity

The formation of DNA adducts is not always sufficient to cause cancer; the cell's ability to repair this damage is a critical determinant of outcome. nih.gov Different types of DNA adducts are repaired by distinct cellular pathways, such as nucleotide excision repair (NER) and base excision repair (BER). nih.gov

There is currently no information on the repair of DNA adducts derived from this compound. Future research is needed to:

Characterize Repair Pathways: Determine which DNA repair pathways are responsible for removing adducts of this compound. This can be achieved using cell lines with specific DNA repair gene knockouts or by using in vitro repair assays with purified proteins.

Measure Repair Kinetics: Quantify the rate at which these adducts are removed from the DNA of target cells. Studies on other PAHs have shown that the persistence of certain adducts in tissues is strongly correlated with carcinogenic potency. nih.gov

Investigate Repair Fidelity: Assess whether the repair process is error-free or error-prone. Error-prone repair or translesion synthesis past a persistent adduct can introduce mutations, a key step in chemical carcinogenesis.

Understanding the efficiency and fidelity of DNA repair for this compound adducts will be crucial for assessing its mutagenic and carcinogenic risk.

Predictive Models for Environmental Persistence and Bioavailability

The environmental fate of a chemical determines the extent and duration of exposure for both ecosystems and human populations. For this compound, there is a lack of data on its persistence in environmental matrices like soil, sediment, and water.

Future research should focus on developing and validating predictive models for its environmental behavior:

Biodegradation Studies: Standardized laboratory tests, such as those from the Organisation for Economic Co-operation and Development (OECD), should be conducted to determine the rate and extent of its biodegradation by environmental microorganisms. concawe.eu These studies should investigate factors that influence degradation, such as microbial community composition and nutrient availability. concawe.eu

Quantitative Structure-Activity Relationship (QSAR) Models: While experimental data is paramount, QSAR models can be used to predict properties like soil sorption, bioaccumulation potential, and degradation half-life based on the chemical structure of this compound. These predictions can help prioritize experimental testing.

Fate and Transport Modeling: The data from biodegradation and physicochemical property studies can be integrated into multimedia environmental fate models. These models can simulate the partitioning of the compound between air, water, soil, and biota, predicting environmental concentrations and potential exposure hotspots. Research on other PAHs like anthracene (B1667546) has shown rapid degradation, while compounds like benzo(a)pyrene are much more persistent. fao.org Determining where this compound falls on this spectrum is a key research need.

Q & A

What are the recommended safety protocols for handling 3,9-Dimethylbenz[a]anthracene in laboratory settings?

Basic Research Focus
Due to its structural similarity to other polycyclic aromatic hydrocarbons (PAHs), this compound should be treated as a potential carcinogen and handled under strict containment. Key protocols include:

  • Engineering controls : Use a Class I, Type B biological safety hood for mixing or preparing solutions to minimize aerosol exposure .
  • Ventilation : Employ local exhaust ventilation for single-exposure risks and general ventilation for irritants.
  • Cleanup : Avoid dry sweeping; use wet methods or vacuums with HEPA filters to reduce dust dispersion .
  • Personal protective equipment (PPE) : Follow OSHA standards (29 CFR 1910.132) for gloves, lab coats, and eye protection.
  • Monitoring : Regularly measure airborne concentrations and ensure access to emergency showers/eyewash stations.

How can HPLC parameters be optimized for separating this compound from complex mixtures?

Basic Research Focus
Chromatographic separation of PAHs like this compound requires tailored HPLC conditions. Key parameters include:

  • Column selection : Monolithic RP-18 columns (e.g., Chromolith®) provide high efficiency (≥80,000 theoretical plates/meter) for PAH separation .
  • Mobile phase : Adjust organic modifier (e.g., acetonitrile) gradients to achieve a capacity factor (k') between 3.9–4.6, as validated for anthracene derivatives .
  • Detection : Use UV-Vis or fluorescence detectors set to excitation/emission wavelengths specific to benz[a]anthracene derivatives (e.g., 290/400 nm).

What synthetic routes are available for producing 3,9-Dihydroxy derivatives of this compound?

Advanced Research Focus
The synthesis of hydroxylated derivatives involves multi-step organic reactions:

  • Step 1 : Start with a methoxy-substituted precursor (e.g., 7-(p-methoxyphenyl)-7-(p-methoxybenzyl)methylsuccinic acid) and use sodium methoxide in diglyme for cyclization .
  • Step 2 : Catalytic hydrogenation with Raney nickel under alkaline conditions saturates double bonds while preserving hydroxyl groups .
  • Step 3 : Acidic workup (HCl) followed by recrystallization (ethanol/benzene) isolates the dihydroxy product. Yields typically range from 40–93%, with purity confirmed via IR spectroscopy (C=O at 1695 cm⁻¹) and elemental analysis .

How does this compound interact with estrogen receptors, and what experimental approaches validate this interaction?

Advanced Research Focus
Competitive binding assays using uterine cytosol from immature Sprague-Dawley rats reveal weak estrogenic activity:

  • Receptor affinity : The 3,9-dihydroxy metabolite (3,9-diOHDMBA) binds to the 8S estrogen receptor with a Ka of 1.7 × 10⁸ M⁻¹, ~4,464-fold weaker than 17β-estradiol .
  • Inhibition studies : Co-incubation with 10⁻⁵ M 3,9-diOHDMBA reduces 17β-estradiol binding by 50%, comparable to the antagonist nafoxidine .
  • In vivo bioassays : Measure uterine weight changes in ovariectomized rodents to quantify estrogenic potency.

What methodologies assess the environmental sorption behavior of this compound in soil and sediment?

Advanced Research Focus
Sorption studies use soil/sediment samples with varied organic carbon (OC) content:

  • Freundlich isotherms : Determine equilibrium constants (Kf) normalized to OC. For PAHs like 7,12-DMBA, log Kf correlates linearly with log octanol-water partition coefficients (Kow) .
  • Water solubility : Measure solubility via shake-flask methods; log solubility inversely correlates with log Kow (e.g., 7,12-DMBA: log Kow = 6.1, solubility = 0.1 µg/L) .
  • Predictive models : Use OC-normalized sorption constants to estimate environmental persistence and bioavailability.

How do computational methods predict the thermodynamic properties of this compound, and what discrepancies exist between models and experimental data?

Advanced Research Focus
Second-order group contribution (GC) methods predict solid-state enthalpy of formation (ΔHf):

  • Cohen’s method : Predicts ΔHf with ±5% error for PAHs but struggles with steric effects in methylated derivatives .
  • Updated GC parameters : Refit models using experimental data for this compound reduce errors to <3%, highlighting the need for high-quality calorimetric data .
  • Validation : Compare predicted ΔHf with combustion calorimetry results for 1,12-DMBA (ΔHf = 142.3 kJ/mol) to identify systematic biases .

What biomarkers are used to detect metabolic activation of this compound in biological systems?

Advanced Research Focus
Hydroxylated metabolites serve as exposure biomarkers:

  • 3-Hydroxybenzo[a]anthracene : Detected via GC-MS (DB-5 column, 2871 RI) or immunoassays in urine/serum .
  • DNA adducts : Use ³²P-postlabeling or LC-MS/MS to quantify covalent binding in tissues.
  • Oxidative stress markers : Measure superoxide dismutase (SOD) activity in corpora lutea or γH2AX foci in follicles, as seen in 7,12-DMBA-exposed obese mice .

How does obesity modulate the ovotoxic effects of this compound in experimental models?

Advanced Research Focus
Obesity exacerbates follicular damage via metabolic dysregulation:

  • Primordial follicle loss : Obese KK.Cg -Ay/J mice show 30% reduction in primordial follicles post-DMBA exposure vs. lean controls (p<0.05) .
  • TRP53 downregulation : Reduced TP53 protein in antral follicles of obese mice impairs DNA repair, accelerating follicular atresia .
  • Experimental design : Administer 1 mg/kg/day DMBA intraperitoneally for 7 days, followed by a 21-day recovery period. Monitor ovarian weight, follicle counts, and oxidative stress markers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.